
2-Methyl-5-(trifluoromethyl)furan
Overview
Description
2-Methyl-5-(trifluoromethyl)furan (2M5TF) is a compound belonging to the class of heterocyclic compounds. It is an important intermediate in the synthesis of several drugs and other compounds, such as N-hydroxyphthalimide and N-methylphthalimide. It is a colorless liquid with a boiling point of 79°C and a melting point of -42°C. 2M5TF is a highly reactive compound and is used in a variety of reactions, such as the synthesis of N-hydroxyphthalimide and N-methylphthalimide.
Scientific Research Applications
Medicinal Chemistry and Pharmacology
The trifluoromethyl group in 2-Methyl-5-(trifluoromethyl)furan contributes to its pharmacological properties. Some notable examples include:
Oxytocin Antagonism: 2-Trifluoromethylfuran acts as an oxytocin antagonist . Oxytocin plays a crucial role in social bonding and reproductive behavior, making this application relevant for understanding hormone interactions.
HIV-1 Reverse Transcriptase Inhibition: 3-Fluorofuran inhibits HIV-1 reverse transcriptase at nanomolar levels . This finding could have implications for antiviral drug development.
Antimalarial Activity: 2-Trifluoromethylfuran exhibits antimalarial activity . Investigating its mechanism of action may lead to novel antimalarial agents.
Organic Synthesis
The trifluoromethyl group can serve as a versatile synthetic handle. Researchers have explored its use in constructing complex molecules:
- Fluorination Reactions : Methods for synthesizing furans and benzofurans with a fluorine atom or a trifluoromethyl group have been developed . These reactions enable the incorporation of fluorinated motifs into organic frameworks.
Computational Chemistry
Understanding the electronic structure and vibrational properties of this compound is essential for computational modeling:
Mechanism of Action
Target of Action
Furan compounds, in general, are known to interact with various biological targets depending on their specific functional groups .
Mode of Action
It’s known that furan compounds can participate in various chemical reactions, such as suzuki–miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
Furan compounds are known to be involved in various biochemical pathways depending on their specific functional groups .
Pharmacokinetics
It’s known that the compound has a molecular weight of 1501, a density of 1230±006 g/cm3 (Predicted), a boiling point of 83℃, a flash point of 15594°C, and a vapor pressure of 39347mmHg at 25°C . These properties can influence the compound’s bioavailability.
Result of Action
Furan compounds, in general, can have various effects at the molecular and cellular level depending on their specific functional groups .
properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3O/c1-4-2-3-5(10-4)6(7,8)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXDJGFXCAAAHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449523 | |
| Record name | 2-methyl-5-(trifluoromethyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(trifluoromethyl)furan | |
CAS RN |
17515-75-2 | |
| Record name | 2-methyl-5-(trifluoromethyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of N-heterocycles can be synthesized using 2-methoxy-2-methyl-5-(trifluoromethyl)furan-3(2H)-one?
A1: This compound acts as a versatile precursor for synthesizing a range of trifluoromethylated N-heterocycles. For example, reacting it with bifunctional N-nucleophiles like hydrazines or hydroxylamine leads to trifluoromethyl-containing pyrazoles, pyrazolines, and isoxazolines. [] Additionally, reacting it with ureas yields 1H-furo[2,3-d]imidazol-2(3H)-one derivatives. [] The research also demonstrates its use in synthesizing a trifluoromethyl-containing quinoxaline derivative by reacting it with ortho-phenylenediamine. []
Q2: What are the advantages of using 2-methoxy-2-methyl-5-(trifluoromethyl)furan-3(2H)-one for N-heterocycle synthesis?
A2: The research highlights the convenience and efficiency of this approach. For instance, synthesizing trifluoromethyl-containing pyrazoles, pyrazolines, and isoxazolines with hydrazone or oxime groups is achieved through a one-pot strategy using two equivalents of the corresponding hydrazines or hydroxylamine in the presence of an acid. [] This method simplifies the synthetic route and potentially offers higher yields compared to multi-step procedures. Additionally, the reactions with ureas to form 1H-furo[2,3-d]imidazol-2(3H)-one derivatives proceed under mild conditions, further showcasing the practicality of this approach. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


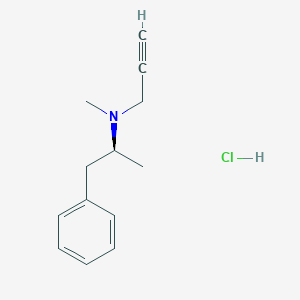
![[6]-Gingerol](/img/structure/B133885.png)
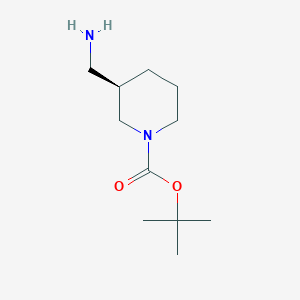

![8-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B133891.png)
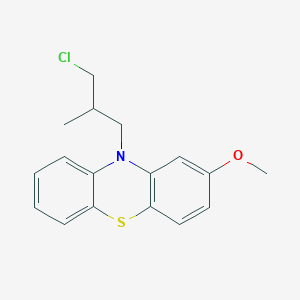

![4-Butyl-2-phenyl-1-[4-(phenylmethoxy)phenyl]pyrazolidine-3,5-dione](/img/structure/B133904.png)
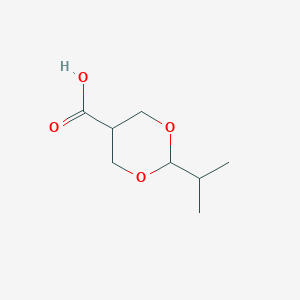
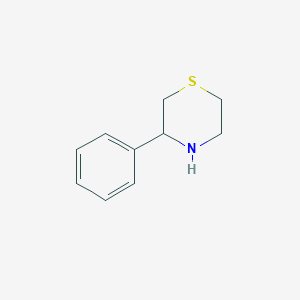

![1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine](/img/structure/B133912.png)
